An In-depth Technical Guide to 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
An In-depth Technical Guide to 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document, compiled from the perspective of a Senior Application Scientist, synthesizes available information on analogous structures and fundamental chemical principles to offer valuable insights into its physicochemical characteristics, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers looking to incorporate this and related fused pyridine scaffolds into their discovery and development programs.
Introduction and Molecular Overview
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine belongs to the class of fused heterocyclic compounds, which are integral scaffolds in a vast array of biologically active molecules.[1] The fusion of a cyclopentane ring to a pyridine core creates a rigid, three-dimensional structure that can be strategically utilized in drug design to orient functional groups for optimal interaction with biological targets. The presence of a chlorine atom at the 3-position of the pyridine ring offers a versatile handle for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules.
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a recognized pharmacophore, and its derivatives have been investigated for various therapeutic applications.[2] The strategic placement of a chlorine atom, a common bioisostere and a key functional group for cross-coupling reactions, enhances the synthetic utility of this scaffold.
Physicochemical Properties
Detailed experimental data for the physical properties of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are not extensively reported. However, based on its structure and data from chemical suppliers, the following information can be summarized.
| Property | Value/Information | Source |
| CAS Number | 126215-93-8 | [1][3] |
| Molecular Formula | C₈H₈ClN | [1][3] |
| Molecular Weight | 153.61 g/mol | [1][3] |
| Appearance | Likely a solid or oil at room temperature. | Inferred |
| Purity | Commercially available at ≥95% purity. | [4] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺: 154.0424, Found: 154.0422 | [5] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Region (δ 7.0-8.5 ppm): Two signals corresponding to the protons on the pyridine ring. The proton at C4 will likely appear as a doublet, and the proton at C2 as a doublet.
-
Aliphatic Region (δ 2.0-3.5 ppm): Three signals corresponding to the methylene groups of the cyclopentane ring. The protons at C5 and C7, being adjacent to the aromatic ring, will be deshielded and likely appear as triplets. The protons at C6 will be the most shielded and should appear as a multiplet (quintet).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Region (δ 120-160 ppm): Five signals for the carbons of the pyridine ring. The carbon bearing the chlorine atom (C3) will be significantly influenced by the halogen's electronegativity.
-
Aliphatic Region (δ 20-40 ppm): Three signals for the methylene carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 153 and an M+2 peak at m/z 155 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine. Fragmentation would likely involve the loss of HCl or cleavage of the cyclopentane ring. The high-resolution mass spectrometry data confirms the elemental composition.[5]
Synthesis and Reactivity
Synthetic Approaches
The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be achieved through various strategies, often involving the construction of the fused pyridine ring. Multicomponent reactions are an efficient method for the synthesis of related derivatives.[2][6] A plausible synthetic route to 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine could involve the chlorination of the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol or a related precursor.
Figure 1. A generalized synthetic pathway to 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Chemical Reactivity
The reactivity of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is dictated by the electronic properties of the chloropyridine ring and the presence of the fused aliphatic ring.
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. However, the chlorine atom at the 3-position is at a meta-position relative to the nitrogen. While less reactive than 2- or 4-halopyridines, nucleophilic substitution at the 3-position can still occur under forcing conditions or with strong nucleophiles.
Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom and requires harsh reaction conditions. If it does occur, substitution is directed to the 3- and 5-positions.
The chloro substituent at the 3-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, providing a powerful tool for library synthesis in drug discovery.
Figure 2. Key reaction pathways for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
The methylene groups of the cyclopentane ring, particularly those adjacent to the pyridine ring (C5 and C7), can be susceptible to oxidation or other functionalization under appropriate conditions.
Potential Applications in Drug Discovery and Materials Science
The 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a promising starting point for the development of novel therapeutic agents. The fused ring system provides a rigid framework that can be elaborated with various functional groups to target a range of biological receptors and enzymes. The ability to perform selective cross-coupling reactions at the 3-position allows for the rapid generation of diverse chemical libraries for high-throughput screening.
In materials science, fused pyridine derivatives are of interest for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic applications due to their electronic and photophysical properties.
Conclusion
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. While detailed experimental characterization is not widely available, this guide provides a comprehensive overview of its expected chemical properties and reactivity based on established chemical principles and data from analogous structures. The synthetic versatility of this compound, particularly its utility in cross-coupling reactions, makes it an attractive starting material for the development of new functional molecules. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.
References
Sources
- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
